4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
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Overview
Description
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound has a molecular formula of C14H12BrNO2 and a molecular weight of 306.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol typically involves the reaction of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol
- 4-(((4-Iodophenyl)imino)methyl)-2-methoxyphenol
- 4-(((4-Chlorophenyl)imino)methyl)-2-methoxyphenol
Uniqueness
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity for various targets .
Properties
Molecular Formula |
C14H12BrNO2 |
---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H12BrNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
InChI Key |
GXNQUPUKRYWERT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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